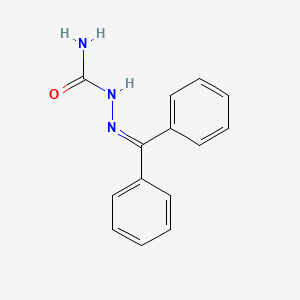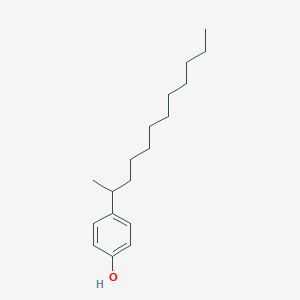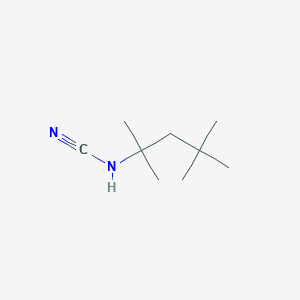
(2,4,4-Trimethylpentan-2-yl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,4-Trimethylpentan-2-yl)cyanamide is an organic compound with the molecular formula C10H18N2 It is a derivative of cyanamide, where the hydrogen atoms are replaced by a 2,4,4-trimethylpentan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,4-Trimethylpentan-2-yl)cyanamide typically involves the reaction of 2,4,4-trimethylpentan-2-yl chloride with sodium cyanamide under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours, followed by purification through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is then subjected to quality control measures to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,4-Trimethylpentan-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the cyanamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyanamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2,4,4-Trimethylpentan-2-yl)cyanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,4,4-Trimethylpentan-2-yl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
Uniqueness
(2,4,4-Trimethylpentan-2-yl)cyanamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its unique properties make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
6291-92-5 |
|---|---|
Formule moléculaire |
C9H18N2 |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,4,4-trimethylpentan-2-ylcyanamide |
InChI |
InChI=1S/C9H18N2/c1-8(2,3)6-9(4,5)11-7-10/h11H,6H2,1-5H3 |
Clé InChI |
HKUBFVROJMSGFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




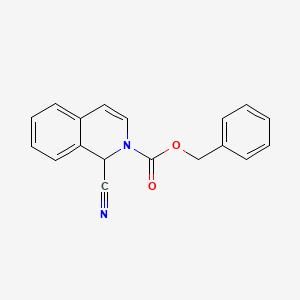
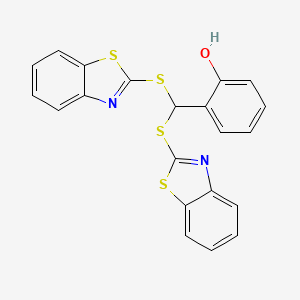
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)



